molecular formula C11H7FN2OS B13834556 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

Katalognummer: B13834556
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: OOUIABOBGHNUJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of fluorine and methyl groups in the structure can significantly influence the compound’s chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde can be achieved through various synthetic pathways One common method involves the cyclization of appropriate precursors under specific conditions For instance, the reaction of 2-aminobenzothiazole with 2-fluoroacetophenone in the presence of a base can lead to the formation of the desired imidazo[2,1-b][1,3]benzothiazole scaffold

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carboxylic acid.

    Reduction: Formation of 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the death of cancer cells. Molecular docking studies have shown that the compound can form stable complexes with its targets, enhancing its efficacy .

Vergleich Mit ähnlichen Verbindungen

  • 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 7-Fluoro-2-methylimidazo[2,1-b]benzothiazole

Comparison: 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde is unique due to the presence of the carbaldehyde group, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to the combined effects of the fluorine and carbaldehyde groups .

Eigenschaften

Molekularformel

C11H7FN2OS

Molekulargewicht

234.25 g/mol

IUPAC-Name

6-fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

InChI

InChI=1S/C11H7FN2OS/c1-6-9(5-15)14-8-3-2-7(12)4-10(8)16-11(14)13-6/h2-5H,1H3

InChI-Schlüssel

OOUIABOBGHNUJH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C3=C(C=C(C=C3)F)SC2=N1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.